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Compound of Interest

Compound Name:
5-Methoxy-2,3-dihydro-1H-indene-

1-carboxylic acid

Cat. No.: B055437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxyindane scaffold has emerged as a significant pharmacophore in the design of

psychoactive compounds, particularly those targeting the serotonergic system. These

derivatives, structurally related to amphetamines but with a cyclized ethylamine side chain,

exhibit a range of pharmacological activities, from serotonin releasing agents to receptor

agonists. Understanding the structure-activity relationship (SAR) of these compounds is crucial

for the development of novel therapeutics with improved selectivity and safety profiles. This

guide provides a comparative analysis of key 5-methoxyindane derivatives, summarizing their

biological activities with supporting experimental data and detailed methodologies.

Comparative Analysis of Biological Activity
The biological activity of 5-methoxyindane derivatives is significantly influenced by substitutions

on both the aromatic ring and the amino group. The available data primarily focuses on their

interactions with monoamine transporters and select serotonin receptor subtypes.

Monoamine Transporter Interactions
A primary mechanism of action for many 5-methoxyindane derivatives is the release of

monoamine neurotransmitters, particularly serotonin. The table below summarizes the
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monoamine releasing activity of two prominent examples, 5-methoxy-2-aminoindane (MEAI)

and 5-methoxy-6-methyl-2-aminoindane (MMAI).

Compound Structure
Dopamine
(DA) Release
(EC50, nM)

Norepinephrin
e (NE) Release
(EC50, nM)

Serotonin (5-
HT) Release
(EC50, nM)

MEAI (5-

Methoxy-2-

aminoindane)

>10,000 1,130 556

MMAI (5-

Methoxy-6-

methyl-2-

aminoindane)

1,860 413 26.7

Data sourced from anecdotal reports and preliminary studies.

Key SAR Observations:

The addition of a methyl group at the 6-position, as seen in MMAI, significantly increases the

potency and selectivity for serotonin release compared to MEAI.

Both compounds are relatively weak dopamine releasing agents, which may contribute to a

reduced stimulant and abuse potential compared to amphetamines.

Serotonin Receptor Binding Affinity
Direct receptor binding also plays a role in the pharmacological profile of these compounds.

While comprehensive data across all serotonin receptor subtypes is limited, some key

interactions have been identified.
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Compound 5-HT2B Receptor (Ki, nM)
Other Receptor
Interactions

MEAI Weak to Moderate Inhibition
Moderate affinity for the α2-

adrenergic receptor.[1]

MMAI Moderate Affinity

Data from radioligand binding

studies suggest that direct

activation or inhibition of

known neurotransmitter

receptors did not play a

significant role in its

discriminative cue.[2]

Key SAR Observations:

Both MEAI and MMAI exhibit at least moderate affinity for the 5-HT2B receptor, an important

consideration due to the potential for valvular heart disease with chronic activation of this

receptor.

The overall receptor binding profile of these compounds appears to be less pronounced than

their activity as monoamine releasers.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 5-

methoxyindane derivatives and related compounds.

Radioligand Binding Assay for Serotonin Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor

subtype.

Materials:

Cell membranes prepared from cell lines stably expressing the human serotonin receptor

subtype of interest (e.g., HEK293-h5-HT2B).
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Radioligand specific for the receptor (e.g., [³H]LSD for 5-HT2B).

Test compound (5-methoxyindane derivative).

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., 10

µM serotonin).

Glass fiber filters.

Scintillation fluid and a liquid scintillation counter.

Procedure:

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of

the test compound or non-specific control in the assay buffer.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow

binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis of the competition

binding curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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In Vitro Monoamine Release Assay
This assay measures the ability of a compound to induce the release of monoamines from cells

expressing the respective transporters.

Materials:

HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine

transporter (hDAT), or norepinephrine transporter (hNET).

Radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

Krebs-Ringer-HEPES (KRH) buffer.

Test compound (5-methoxyindane derivative).

Lysis buffer (e.g., 1% SDS).

Scintillation fluid and a liquid scintillation counter.

Procedure:

Seed the transporter-expressing HEK293 cells in a 96-well plate and grow to confluency.

Wash the cells with KRH buffer.

Load the cells with the respective radiolabeled monoamine by incubating for a specified time

(e.g., 30 minutes at 37°C).

Wash the cells with KRH buffer to remove excess unincorporated radiolabeled monoamine.

Add varying concentrations of the test compound in KRH buffer to the cells.

Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for monoamine release.

Collect the supernatant (extracellular buffer).

Lyse the cells with lysis buffer to determine the amount of radiolabeled monoamine

remaining inside the cells.
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Quantify the radioactivity in both the supernatant and the cell lysate using a liquid scintillation

counter.

Calculate the percentage of release as (radioactivity in supernatant) / (radioactivity in

supernatant + radioactivity in cell lysate) x 100.

Determine the EC50 value (the concentration of the test compound that produces 50% of the

maximal release) by non-linear regression analysis.

Visualizations
Signaling Pathway of Serotonin Receptors
The following diagram illustrates the canonical G-protein coupled signaling pathway for the 5-

HT2 receptor family, which includes the 5-HT2B receptor that interacts with 5-methoxyindane

derivatives.
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Canonical 5-HT2 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a radioligand binding assay to determine the

affinity of a test compound for a specific receptor.
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Workflow for a Radioligand Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7925587/
https://pubmed.ncbi.nlm.nih.gov/7925587/
https://www.benchchem.com/product/b055437#structure-activity-relationship-sar-of-5-methoxyindane-derivatives
https://www.benchchem.com/product/b055437#structure-activity-relationship-sar-of-5-methoxyindane-derivatives
https://www.benchchem.com/product/b055437#structure-activity-relationship-sar-of-5-methoxyindane-derivatives
https://www.benchchem.com/product/b055437#structure-activity-relationship-sar-of-5-methoxyindane-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b055437?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

